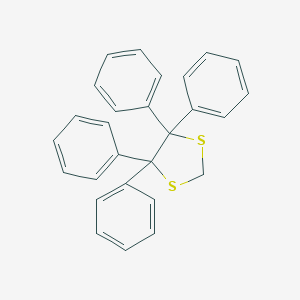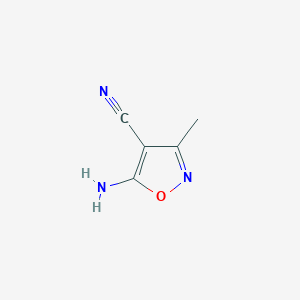
2-Chloro-6-ethylquinoline-3-carbaldehyde
概要
説明
2-Chloro-6-ethylquinoline-3-carbaldehyde is a chemical compound with the molecular formula C12H10ClNO .
Synthesis Analysis
The synthesis of 2-chloroquinoline-3-carbaldehyde and related analogs has been covered in recent research . The synthesis involves the construction of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .Molecular Structure Analysis
The molecular structure of 2-chloroquinoline-3-carbaldehyde is planar with a slight bend in the formyl group out of the plane of the fused ring system .Chemical Reactions Analysis
The chemistry of 2-chloroquinoline-3-carbaldehyde involves various reactions. These include the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-chloro-6-ethylquinoline-3-carbaldehyde include its molecular weight of 219.67 g/mol.科学的研究の応用
Synthesis of Quinoline Ring Systems
Quinoline derivatives are foundational structures in medicinal chemistry due to their presence in numerous biologically active compounds2-Chloro-6-ethylquinoline-3-carbaldehyde is particularly valuable for synthesizing quinoline ring systems, which are crucial for constructing fused or binary quinoline-core heterocyclic systems . This process is fundamental in developing new pharmaceuticals that contain the quinoline nucleus.
Antimicrobial Agents
The quinoline nucleus is known for its antimicrobial properties. Derivatives of 2-Chloro-6-ethylquinoline-3-carbaldehyde have been studied for their potential as antimicrobial agents against various Gram-positive and Gram-negative microbial species. The substitution on the heterocyclic pyridine ring plays a significant role in determining the antimicrobial activity .
Anticancer Activity
Quinoline derivatives exhibit promising anticancer properties. The structural modification of 2-Chloro-6-ethylquinoline-3-carbaldehyde can lead to new prototypes with enhanced anticancer activity. Research is ongoing to explore the full potential of these compounds in cancer treatment .
Antimalarial Drugs
The fight against malaria has seen the development of numerous quinoline-based drugs2-Chloro-6-ethylquinoline-3-carbaldehyde serves as a starting point for synthesizing compounds with antimalarial activity, contributing to the creation of more effective treatments for this devastating disease .
Antidepressant and Anticonvulsant Medications
Quinoline derivatives are also being explored for their therapeutic potential in neurological disorders. Compounds derived from 2-Chloro-6-ethylquinoline-3-carbaldehyde are being studied for their antidepressant and anticonvulsant effects, which could lead to new treatments for mental health conditions .
Anti-HIV Agents
The ongoing battle against HIV/AIDS has led to the exploration of quinoline derivatives as potential anti-HIV agents. The chemical structure of 2-Chloro-6-ethylquinoline-3-carbaldehyde allows for the synthesis of compounds that may inhibit the replication of the HIV virus .
Anti-Inflammatory and Antioxidant Properties
Inflammation and oxidative stress are at the root of many chronic diseases. Quinoline derivatives synthesized from 2-Chloro-6-ethylquinoline-3-carbaldehyde are being investigated for their anti-inflammatory and antioxidant effects, which could be beneficial in treating a range of inflammatory conditions .
Development of DNA Gyrase Inhibitors
Quinolines are known to inhibit DNA synthesis by targeting bacterial DNA gyrase and type IV topoisomerase. Derivatives of 2-Chloro-6-ethylquinoline-3-carbaldehyde could be used to develop new antibiotics that work by inducing rapid bacterial death through the inhibition of these enzymes .
Safety And Hazards
将来の方向性
The future directions for the study of 2-chloroquinoline-3-carbaldehyde and related analogs could involve further exploration of their synthesis, reactions, and applications . The development in the synthesis of heterocyclic organic compounds of different classes having pharmacological activity is a potential area of research .
特性
IUPAC Name |
2-chloro-6-ethylquinoline-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c1-2-8-3-4-11-9(5-8)6-10(7-15)12(13)14-11/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZEZPJQSBFVYGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=CC(=C(N=C2C=C1)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30389693 | |
| Record name | 2-chloro-6-ethylquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30389693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-ethylquinoline-3-carbaldehyde | |
CAS RN |
436088-07-2 | |
| Record name | 2-chloro-6-ethylquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30389693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 436088-07-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-nitro-4-[(1E,3E)-4-phenylbuta-1,3-dienyl]benzene](/img/structure/B187021.png)



![4-methyl-N-[methyl(phenyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B187028.png)
![Benzene, 1-methyl-4-[[1-(phenylmethyl)-2-cyclohexen-1-yl]sulfonyl]-](/img/structure/B187029.png)

![4-methyl-N-[methyl(4-methylphenyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B187034.png)




